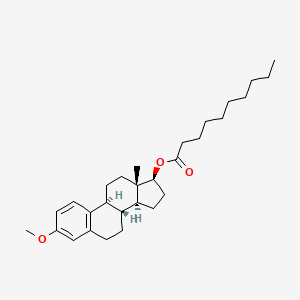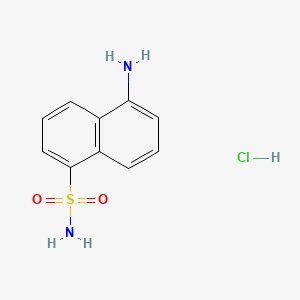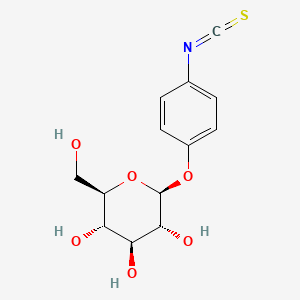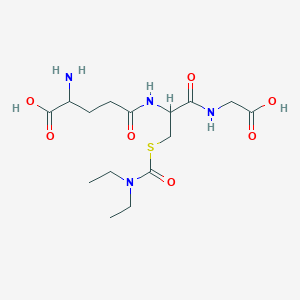
S-(N,N-Diethylcarbamoyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N,N-Diethylcarbamoyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is modified by the addition of an N,N-diethylcarbamoyl group to the thiol group of cysteine in glutathione. This modification imparts unique chemical properties, influencing its reactivity and interaction with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-(N,N-Diethylcarbamoyl)glutathione can be synthesized by reacting glutathione with N,N-diethylcarbamoyl chloride under basic conditions. The reaction typically involves dissolving glutathione in a suitable solvent such as water or methanol, followed by the addition of a base like sodium hydroxide to deprotonate the thiol group of cysteine. N,N-diethylcarbamoyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature for several hours. The product is purified by techniques such as recrystallization or chromatography .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, solvent systems, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(N,N-Diethylcarbamoyl)glutathione undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The N,N-diethylcarbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of the thiol group.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
S-(N,N-Diethylcarbamoyl)glutathione is utilized in various scientific research applications, including:
Mechanism of Action
S-(N,N-Diethylcarbamoyl)glutathione exerts its effects by interacting with various biological molecules. It affects the binding of glutamate and influences the levels of neurotransmitters such as dopamine, gamma-aminobutyric acid (GABA), and glutamate in the brain. These interactions occur in regions such as the nucleus accumbens and medial prefrontal cortex, which are implicated in substance abuse dependence . The compound is rapidly eliminated from the body, but its effects on neurotransmitter levels persist for several hours .
Comparison with Similar Compounds
Similar Compounds
Glutathione: The parent compound, which plays a crucial role in cellular antioxidant defense and detoxification processes.
S-Methylglutathione: Another derivative of glutathione with a methyl group attached to the thiol group of cysteine.
S-Butylglutathione: A derivative with a butyl group attached to the thiol group of cysteine.
Uniqueness
S-(N,N-Diethylcarbamoyl)glutathione is unique due to the presence of the N,N-diethylcarbamoyl group, which imparts distinct chemical properties and influences its reactivity and interaction with biological molecules. This modification allows it to be used in specific research applications, particularly in studying the detoxification processes and the role of glutathione in cellular protection .
Properties
CAS No. |
157723-51-8 |
|---|---|
Molecular Formula |
C15H26N4O7S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(diethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O7S/c1-3-19(4-2)15(26)27-8-10(13(23)17-7-12(21)22)18-11(20)6-5-9(16)14(24)25/h9-10H,3-8,16H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)(H,24,25)/t9-,10-/m0/s1 |
InChI Key |
WZXBYDBYBIGAQN-UWVGGRQHSA-N |
SMILES |
CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
CCN(CC)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonyms |
2-Amino-4-[1-(carboxymethyl-carbamoyl)-2-diethylcarbamoylsulfanyl-ethylcarbamoyl]butiric Acid; L-γ-Glutamyl-S-[(diethylamino)carbonyl]-L-cysteinyl-glycine; |
Origin of Product |
United States |
Q1: How does S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) interact with its target and what are the downstream effects?
A: Carbamathione has been identified as a partial non-competitive inhibitor of the N-methyl-D-aspartic acid (NMDA) glutamate receptor [, ]. While the exact mechanism of inhibition is not fully understood, this interaction could have significant implications for understanding the effects of disulfiram, its parent compound, on neurotransmission. Studies have shown that carbamathione administration can alter the levels of GABA and glutamate in the brain [, ].
Q2: What is the structural characterization of this compound (Carbamathione)?
A: While the provided abstracts do not detail spectroscopic data, this compound is formed by the conjugation of glutathione with a metabolite of disulfiram [].
Q3: How is this compound (Carbamathione) formed in vivo and what is its metabolic fate?
A: Carbamathione is a metabolite of disulfiram, a drug used in the treatment of alcohol abuse [, ]. Disulfiram is metabolized to diethyldithiocarbamate (DDTC) in vivo. Both disulfiram and DDTC undergo further metabolic transformations, including oxidation reactions at the sulfur and carbon atoms, ultimately leading to the formation of several glutathione conjugates []. One of these conjugates is carbamathione (this compound), identified as a major biliary metabolite in rats treated with disulfiram or DDTC [].
Q4: What analytical methods are used to study this compound (Carbamathione)?
A: Researchers have utilized advanced analytical techniques to study carbamathione in biological samples. One such technique is capillary electrophoresis with fluorescence detection (CE-LIF) []. This method enables the simultaneous detection of carbamathione and neurotransmitters like glutamate and GABA in brain microdialysis samples []. This approach is valuable for investigating the pharmacodynamic effects of carbamathione in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


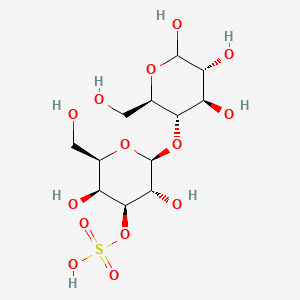

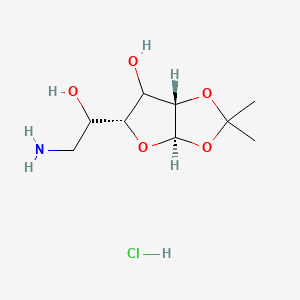
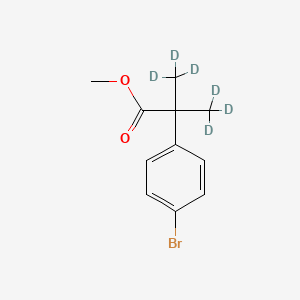

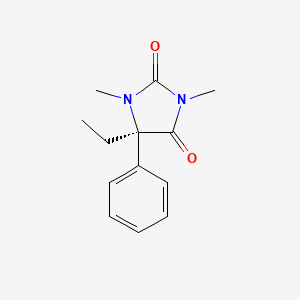

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

